In Vitro PDE Isoform Selectivity: Dipyridamole Exhibits Broader Inhibition Profile than Rolipram
In an enzyme isolation study from frog atrial fibers, dipyridamole demonstrated potent inhibition of both PDE II and PDE IV isoforms, whereas the comparator rolipram was selective for PDE IV only. Dipyridamole inhibited PDE II with a Ki of 4.6 µM and PDE IV with a Ki of 0.8 µM, while rolipram inhibited PDE IV with a Ki of 1.1 µM [1]. This broader PDE inhibition profile differentiates dipyridamole from isoform-selective agents.
| Evidence Dimension | PDE isoform inhibition (Ki) |
|---|---|
| Target Compound Data | PDE II: Ki = 4.6 µM; PDE IV: Ki = 0.8 µM |
| Comparator Or Baseline | Rolipram: PDE IV Ki = 1.1 µM; no inhibition of PDE II |
| Quantified Difference | Dipyridamole inhibits PDE II (Ki = 4.6 µM) and is 1.4x more potent against PDE IV (0.8 µM vs. 1.1 µM) than rolipram |
| Conditions | Cytosolic PDE activity resolved by DEAE-sephacel chromatography; Ki values determined in vitro |
Why This Matters
The dual PDE inhibition profile supports selection of dipyridamole for research models requiring non-selective modulation of both cAMP and cGMP pathways.
- [1] Lugnier C, et al. Cyclic nucleotide phosphodiesterases from frog atrial fibers: isolation and drug sensitivities. Am J Physiol. 1992;262(3 Pt 2):H654-60. View Source
